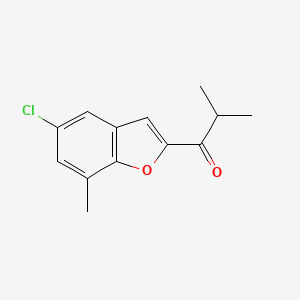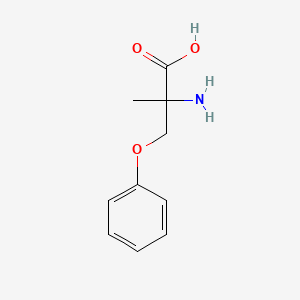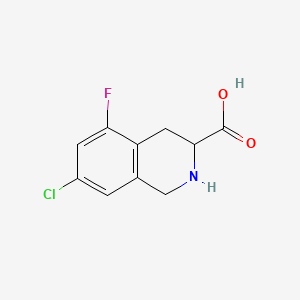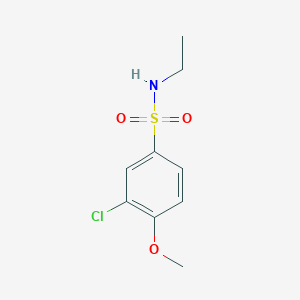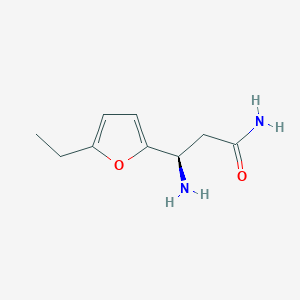
6-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide is a synthetic organic compound that features an imidazole ring, a methyl group, and a methylamino group attached to a hexanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment to Hexanamide Backbone: The imidazole ring is then attached to a hexanamide backbone through a nucleophilic substitution reaction.
Introduction of Methyl and Methylamino Groups: The methyl and methylamino groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hexanamide backbone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Reduced hexanamide derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide depends on its application:
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity.
Ligand Binding: The compound can act as a ligand, binding to specific receptors or proteins and modulating their function.
Pathways Involved: The exact pathways depend on the biological target but may involve inhibition of key enzymes or receptors involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine: Similar structure but with a phenoxy group instead of a hexanamide backbone.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains two imidazole rings attached to a pyridine ring.
Uniqueness
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hexanamide backbone and the presence of both methyl and methylamino groups make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
6-imidazol-1-yl-2-methyl-2-(methylamino)hexanamide |
InChI |
InChI=1S/C11H20N4O/c1-11(13-2,10(12)16)5-3-4-7-15-8-6-14-9-15/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16) |
Clave InChI |
STAVYHGKGLTSGE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN1C=CN=C1)(C(=O)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




